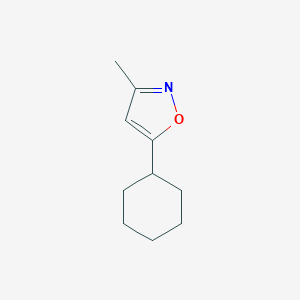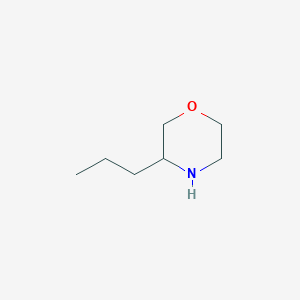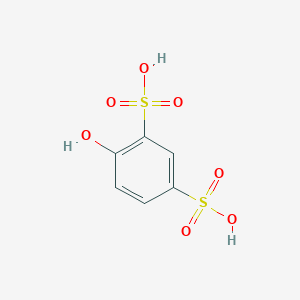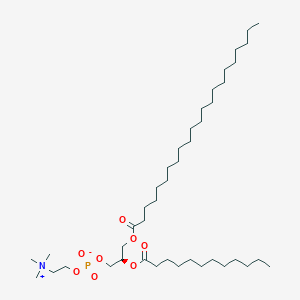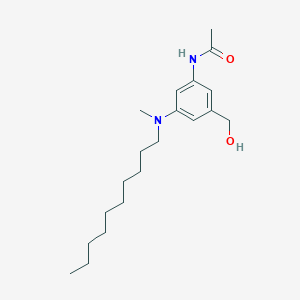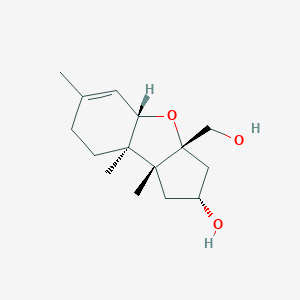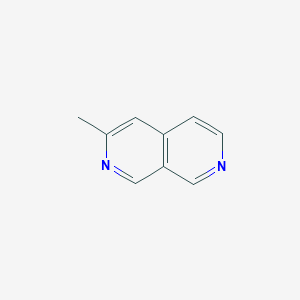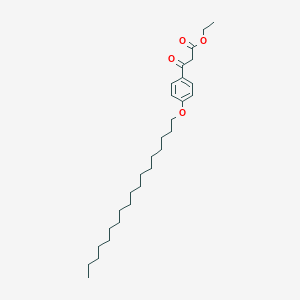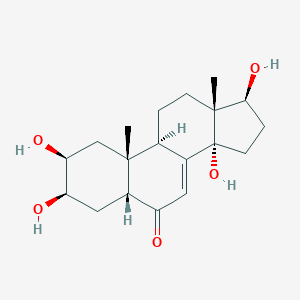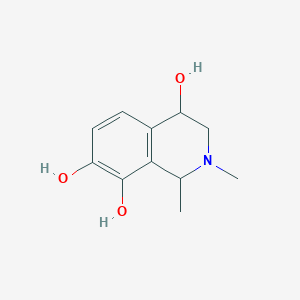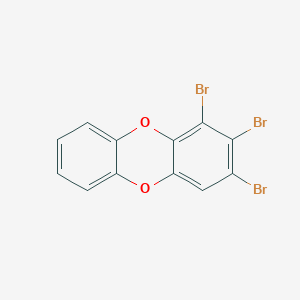
4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol
概要
説明
4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol (BTBT) is an organic compound belonging to the family of triazin-2-yl amines. It was first synthesized in the laboratory in the late 1980s, and has since been used in a wide range of scientific research applications. BTBT is a promising compound due to its unique structure and ability to interact with biological systems. It has been studied for its potential use as a therapeutic agent and its ability to modulate the activity of enzymes and receptors.
科学的研究の応用
Synthesis and Properties
Triazine-Stilbene Fluorescent Brighteners
Triazine derivatives substituted with 4-amino-2,6-di-tert-butylphenol have been synthesized and characterized for their physical properties, including fastness test and whiteness measurement, in the context of fluorescent brighteners (Um, Kang, & Lee, 2005).
Hydrogen-Bond Networks and Organocatalysts
Research on 4,6-dialkyl-2-amino-1,3,5-triazines explored their use as building blocks for chiral thiourea organocatalysts, highlighting the formation of hydrogen-bond networks and the synthesis of various derivatives (Xiao, Pöthig, & Hintermann, 2015).
Lanthanide Complexation Studies
A study on terdentate ligands containing two 1,3,5-triazine moieties, such as 2,6-bis(4,6-di-pivaloylamino-1,3,5-triazin-2-yl)-pyridine, focused on solvent extraction properties and metal ion complexation, revealing insights into the electronic properties of the ligands (Drew et al., 2004).
Surfactant Synthesis and Properties
Synthesis and surface activity analysis of anionic gemini surfactants derived from cyanuric chloride, like Sodium 4,6-(2-(N,N-bis-octylamino)-1,3,5-Triazine-4,6-yl-amino) ethane sulfonate, were conducted, showing their potential application in various industrial sectors (Hu, Zhu, Wang, & Cao, 2016).
Peptide Synthesis Coupling Reagents
Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether has been investigated as a coupling reagent for peptide synthesis, demonstrating its effectiveness in synthesizing peptides with high yield and purity (Jastrząbek et al., 2013).
Binuclear Nickel Complexes
Research on binuclear nickel complexes using amino-thiophenolate ligand with triazine moieties has been conducted, focusing on their synthesis, characterization, crystal structure, and magnetic properties (Lehmann et al., 2013).
Physico-Chemical Investigation
A study on bis-azomethine, synthesized from 2,6-diformyl-4-tert-butylphenol, explored its structure and potential application in dye-sensitized solar cells (Tsaturyan et al., 2015).
Triazine Synthesis Affecting Cell Differentiation
Research on the one-pot synthesis of triazines as potential agents for cell differentiation was conducted, showcasing the development of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid (Linder, Schnürch, & Mihovilovic, 2018).
Safety and Hazards
作用機序
Target of Action
Irganox 565, a high molecular weight liquid antioxidant, is primarily used in synthetic rubbers such as butadiene rubber, styrene-butadiene rubber, ethylene-propylene rubber, and nitrile rubber . It plays a crucial role in enhancing the stability of plastics or synthetic rubbers .
Mode of Action
It is known to exert its antioxidant effects by reacting with and neutralizing free radicals, thereby preventing the oxidative degradation of the polymer matrix .
Biochemical Pathways
As an antioxidant, it likely interacts with the oxidative stress pathways within the synthetic rubber matrix, neutralizing free radicals and preventing oxidative damage .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability in these solvents .
Result of Action
The primary result of Irganox 565’s action is the prevention of oxidative degradation in synthetic rubbers and plastics. This enhances the stability and longevity of these materials, making them more durable and resistant to environmental stressors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Irganox 565. For instance, exposure to heat, light, or certain chemicals can increase the rate of oxidation in the material, thereby increasing the demand for antioxidants like Irganox 565 . Furthermore, the compound’s effectiveness can be influenced by the specific type of synthetic rubber or plastic in which it is used .
特性
IUPAC Name |
4-[[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino]-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56N4OS2/c1-9-11-13-15-17-19-21-39-30-35-29(36-31(37-30)40-22-20-18-16-14-12-10-2)34-25-23-26(32(3,4)5)28(38)27(24-25)33(6,7)8/h23-24,38H,9-22H2,1-8H3,(H,34,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLSTWVLSWCGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052662 | |
| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
991-84-4 | |
| Record name | 2,4-Bis-(n-octylthio)-6-(4-hydroxy-3′,5′-di-tert-butylanilino)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=991-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000991844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irganox 565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-(4,6-bis(octylthio)-1,3,5-triazin-2-ylamino)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-(4,6-BIS(OCTYLTHIO)-1,3,5-TRIAZIN-2-YLAMINO)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q826IX7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Irganox 565 in stabilizing dammar picture varnishes?
A: While initial research suggested Irganox 565 could reduce yellowing in dammar varnish films [], further investigation revealed its limitations. The antioxidant breaks down rapidly under light exposure, both in accelerated aging tests and natural settings []. This degradation leads to the formation of colored byproducts, ironically increasing yellowing during combined light and heat aging. Therefore, despite its initial promise, Irganox 565 is not recommended for stabilizing dammar varnishes [].
Q2: In what applications has Irganox 565 shown promise as an effective antioxidant?
A: Irganox 565 demonstrates strong antioxidant capabilities in polymers, particularly Acrylonitrile Butadiene Styrene (ABS) copolymers []. Chemiluminescence studies confirm its efficiency in protecting against thermooxidative degradation initiated by di-benzoyl peroxide []. This protection translates to improved material performance, as evidenced by enhanced impact strength []. Additionally, Irganox 565 effectively stabilizes hydroxyl-terminated polybutadiene against oxidative cross-linking during storage at elevated temperatures [].
Q3: How can researchers analyze and quantify Irganox 565 in complex matrices?
A: Several analytical methods have been developed for Irganox 565 detection and quantification. High-performance liquid chromatography (HPLC) coupled with Fourier-transform infrared (FTIR) spectrometry allows for the separation and identification of Irganox 565 in mixtures []. For analyzing potential migration from plastic materials into milk, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with liquid-liquid extraction and low-temperature purification offers a sensitive and accurate method []. Accelerated solvent extraction coupled with electrospray ionization-triple quadrupole mass spectrometry (ASE-ESI-MS/MS) provides a rapid method for both qualitative and semi-quantitative determination of Irganox 565 in polymer matrices [].
Q4: Does the use of Irganox 565 in food contact materials raise any safety concerns?
A: To address potential migration risks, researchers have investigated the solubility of Irganox 565 in various food simulants defined by European Union regulations []. While solubility in most simulants remained below specific migration limits, high solubility in fat simulating simulants (D2) necessitates careful consideration of its use in fatty food contact applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


